5-amino-1H-imidazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-amino-1H-imidazole-4-carboxylic acid derivatives involves various strategies. For instance, the synthesis and crystal structures of derivatives like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole highlight the adaptability of the imidazole core in forming structurally diverse compounds (Banerjee et al., 1999). Furthermore, the introduction of 1H-Imidazol-4(5H)-ones as novel nucleophilic α-amino acid equivalents in asymmetric synthesis underscores the synthetic flexibility and importance of the imidazole scaffold (Etxabe et al., 2015).
Molecular Structure Analysis
The molecular geometry and structure of 5-amino-1H-imidazole-4-carboxylic acid derivatives are crucial for understanding their chemical behavior. The crystal structures of certain derivatives, such as those synthesized by Banerjee et al. (1999), reveal the influence of substituents on the imidazole ring's molecular geometry, showcasing the role of intramolecular hydrogen bonding in stabilizing specific conformations.
Chemical Reactions and Properties
Chemical reactions involving 5-amino-1H-imidazole-4-carboxylic acid derivatives are varied and highlight the compound's chemical versatility. For example, the synthesis of imidazo[1,5-a]quinazoline-3-carboxamides from reactions with aromatic aldehydes demonstrates the reactive nature of the imidazole ring and its potential in heterocyclic chemistry (Hannah & Stevens, 2003).
Scientific Research Applications
Synthesis of Peptidomimetics : Skogh et al. (2013) reported a process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides via aminocarbonylation, useful for synthesizing imidazole-based peptidomimetics (Skogh et al., 2013).
Derivatization for Potential Inhibitors of Kinases : Solinas et al. (2008) and (2009) discussed synthesizing imidazole-4,5-dicarboxamides with amino acid esters and alkanamines, hypothesized to inhibit kinases by competitive binding to ATP sites (Solinas et al., 2008) (Solinas et al., 2009).
Enantioselective Synthesis of α-Amino Acids : Etxabe et al. (2015) introduced 1H-Imidazol-4(5H)-ones as nucleophilic α-amino acid equivalents in asymmetric synthesis, offering efficient construction of tetrasubstituted stereogenic centers (Etxabe et al., 2015).
Synthesis of Angiotensin II Receptor Antagonists : Yanagisawa et al. (1996) synthesized imidazole-5-carboxylic acids bearing various substituents for their potential as angiotensin II receptor antagonists (Yanagisawa et al., 1996).
Anticancer Activity : Ruzi et al. (2021) synthesized a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks and assayed their antiproliferative potential against various human cancer cell lines (Ruzi et al., 2021).
Pharmacological Evaluation of Tetrahydrochromeno[7,8-d]imidazoles : Palmer et al. (2009) developed a method for synthesizing 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles for potential use as potassium-competitive acid blockers (Palmer et al., 2009).
Synthesis of Purine Nucleotides : Cusack et al. (1980) and (1971) worked on the interconversion of intermediates in the biosynthesis of purine nucleotides, exploring the carboxylation of 5-aminoimidazoles (Cusack et al., 1980) (Cusack et al., 1971).
Synthesis of Analogues for Biochemical Research : Andersen and Pedersen (1986) synthesized a series of N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines from 4-diazo-4H-imidazoles for potential biological activity (Andersen & Pedersen, 1986).
Antifungal Agents Synthesis : Nikalje et al. (2015) described a one-pot synthesis of substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids, showing potential as antifungal agents (Nikalje et al., 2015).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 5-amino-1H-imidazole-4-carboxylic acid could involve further exploration of its potential in drug development.
properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLNQLPYQVWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274261 | |
Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-imidazole-4-carboxylic acid | |
CAS RN |
4919-04-4 | |
Record name | 5-Amino-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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